1-(4-nitrophenyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a nitrophenyl group attached to the indole ring, which is further substituted with a carbaldehyde group at the 3-position
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . They are found in many important synthetic drug molecules and have shown a wide range of biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
For example, some indole derivatives have shown antiviral activity, with one compound showing inhibitory activity against influenza A .
Result of Action
Indole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and indole.
Condensation Reaction: The key step involves a condensation reaction between 4-nitrobenzaldehyde and indole in the presence of a suitable catalyst, such as piperidine, under reflux conditions. This reaction forms the intermediate 1-(4-nitrophenyl)-1H-indole.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the carbaldehyde group at the 3-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Condensation: The aldehyde group can undergo condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Amines or hydrazines under mild heating conditions.
Major Products
Reduction: 1-(4-aminophenyl)-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives.
Condensation: Schiff bases or hydrazones.
Scientific Research Applications
1-(4-nitrophenyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrophenyl)-1H-indole: Lacks the carbaldehyde group, making it less reactive in certain condensation reactions.
1-(4-aminophenyl)-1H-indole-3-carbaldehyde: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
1-(4-nitrophenyl)-1H-indole-2-carbaldehyde: The carbaldehyde group is at the 2-position instead of the 3-position, affecting its chemical properties and reactivity.
Uniqueness
1-(4-nitrophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both a nitrophenyl group and a carbaldehyde group at the 3-position of the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(4-nitrophenyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-10-11-9-16(15-4-2-1-3-14(11)15)12-5-7-13(8-6-12)17(19)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHGIGBKDCWEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.